molecular formula C17H17NO3 B384164 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one CAS No. 609335-34-4

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one

Cat. No. B384164
CAS RN: 609335-34-4
M. Wt: 283.32g/mol
InChI Key: ZUCFQWXNPLXYOJ-UHFFFAOYSA-N
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Description

The compound “3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one” is a chemical compound with a molecular formula of C17H17NO2S . It has an average mass of 299.387 Da and a monoisotopic mass of 299.097992 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a related compound, “8-Chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine”, was achieved by condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives and 4-chlorobenzofuro[3,2-d]pyrimidine . The reaction was carried out in anhydrous anisole under nitrogen, with the addition of a solution of titanium tetrachloride in toluene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1N(CCCOC(C=C2)=CC=C2C)C(C(OC1)=C3)=CC=C3N . This representation provides a way to visualize the compound’s structure and can be used for further analysis.

Scientific Research Applications

Antipsychotic Drug Synthesis

This compound is utilized in the synthesis of antipsychotic drugs. Researchers have explored its use in creating structural hybrids of prominent antipsychotic medications like clozapine and haloperidol . The process involves the synthesis of tricyclic lactam, followed by treatment with a titanium-amine complex to yield the desired product. This application is significant in the development of new therapeutic agents for schizophrenia.

Future Directions

The future directions for the study of “3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and a wide range of therapeutic activities . Therefore, “3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one” could be studied for similar potential applications.

properties

IUPAC Name

3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCFQWXNPLXYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322347
Record name 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

609335-34-4
Record name 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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